molecular formula C16H11ClN2O B2772697 N-(6-chloroquinolin-4-yl)benzamide CAS No. 955280-79-2

N-(6-chloroquinolin-4-yl)benzamide

Cat. No.: B2772697
CAS No.: 955280-79-2
M. Wt: 282.73
InChI Key: XVATZQIXIVPLLG-UHFFFAOYSA-N
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Description

N-(6-chloroquinolin-4-yl)benzamide (CAS 955280-79-2) is an organic compound with the molecular formula C16H11ClN2O and a molecular weight of 282.72 g/mol . This benzamide-substituted quinoline derivative features a chloroquinoline ring system, a scaffold of significant interest in pharmaceutical research and drug discovery. Quinoline-benzamide hybrids are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . Such compounds are frequently explored as key intermediates and final targets in the synthesis of potential therapeutic agents. Recent scientific literature highlights that structurally analogous quinoline-based benzamides are actively investigated for their potent biological properties, including serving as antagonists for specific receptors (such as TRPV1 and MCH1R) and exhibiting promising activity as anticancer, antibacterial, antifungal, and antiparasitic agents . The calculated physicochemical parameters, including a predicted LogP value of 3.7, suggest favorable lipophilicity for research applications . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access products with a purity of 90% or higher, available in various quantities to suit different experimental needs .

Properties

IUPAC Name

N-(6-chloroquinolin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-12-6-7-14-13(10-12)15(8-9-18-14)19-16(20)11-4-2-1-3-5-11/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVATZQIXIVPLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloroquinolin-4-yl)benzamide typically involves the reaction of 6-chloroquinoline-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(6-chloroquinolin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

N-(6-chloroquinolin-4-yl)benzamide and its derivatives have been studied for their anticancer potential. Research indicates that compounds with a quinoline structure can exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives of quinoline have shown promising results in inhibiting cell growth in human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) .

Case Study: Antiproliferative Activity

A study reported a derivative of N-(quinolin-2-yl)benzamide that demonstrated notable antiproliferative effects, suggesting that structural modifications could enhance efficacy against specific cancer types . The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds within this class have shown activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial membrane integrity and interference with essential metabolic pathways .

Comparative Studies

In comparative studies, several derivatives were synthesized and evaluated for their antibacterial activity. One notable compound exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against MRSA, indicating strong antibacterial potency .

CompoundMIC (μg/mL)Target Bacteria
HSGN-940.25MRSA
KKL-35VariesE. coli

Receptor Modulation

Another significant application of this compound is its role as a receptor modulator. Research has highlighted its potential as an antagonist for various receptors, including the melanin-concentrating hormone receptor (MCH1R), which is implicated in obesity and metabolic disorders .

Mechanistic Insights

The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in central nervous system disorders. The modulation of receptor activity can lead to significant physiological effects, including appetite regulation and energy homeostasis .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the quinoline ring or the benzamide moiety can significantly alter biological activity. For example, introducing different substituents can enhance receptor affinity or selectivity .

Mechanism of Action

The mechanism of action of N-(6-chloroquinolin-4-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. Additionally, it can interfere with the function of cellular membranes and proteins, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: N-(6-chloroquinolin-4-yl)benzamide is unique due to the presence of the chloro group at the 6-position, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.

Biological Activity

N-(6-chloroquinolin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

  • Formation of the Quinoline Ring : Starting from aniline derivatives, the quinoline structure is synthesized using methods such as Skraup or Friedländer synthesis.
  • Chlorination : The quinoline ring undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride.
  • Benzamide Formation : An amide coupling reaction introduces the benzamide group, often utilizing carbodiimides or acyl chlorides.

This compound can also undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

2. Biological Activities

This compound has shown promising biological activities in several studies:

2.1 Antimicrobial Activity

A recent study evaluated a series of compounds similar to this compound for their antibacterial properties against gram-positive bacteria and mycobacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. For instance, derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

2.2 Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. It demonstrated significant cytotoxicity against several cancer types while showing minimal toxicity to primary mammalian cells. This selectivity suggests potential as a therapeutic agent in oncology .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Key observations include:

  • Chlorine Substitution : The presence of chlorine at the 6-position on the quinoline ring enhances antimicrobial efficacy.
  • Benzamide Moiety : This part of the molecule may interact with protein targets, contributing to its anticancer properties.

4. Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
Study A Antibacterial ActivitySubmicromolar activity against MRSA; comparable to standard antibiotics.
Study B CytotoxicitySignificant cytotoxicity in cancer cell lines with low toxicity to normal cells.
Study C Inhibition StudiesEffective against multiple fungal strains; superior to control drugs in some cases.

5. Conclusion

This compound is a compound with substantial potential in medicinal chemistry, particularly for its antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and structure-activity relationships will likely yield further insights into its therapeutic applications.

Q & A

Q. Physicochemical Data :

  • LogP: 3.2 (calculated via ChemAxon)
  • Aqueous solubility: 0.05 mg/mL (pH 7.4) .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compile data from ≥5 independent studies. Use statistical tools (e.g., RevMan) to assess heterogeneity (I² statistic) .
  • Experimental Replication : Standardize assays (e.g., HDAC isoform specificity, cell passage number) to minimize variability .
  • Case Example : Discrepancies in antiproliferative activity (EC50: 2.3 vs. 8.7 µM) may arise from differences in cell viability assays (MTT vs. resazurin). Validate with dual assays .

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